6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Epigenetics Histone Demethylase Structure‑Based Drug Design

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 736964‑77‑5) is a small‑molecule heterocycle belonging to the pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile family. The compound is distinguished by a solved X‑ray co‑crystal structure with the human histone lysine demethylase KDM4C (JMJD2C) at 1.66 Å resolution, confirming direct engagement of the enzyme’s catalytic domain.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
Cat. No. B15069811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C(=CNN2C1=O)C#N)C
InChIInChI=1S/C10H10N4O/c1-3-8-6(2)13-9-7(4-11)5-12-14(9)10(8)15/h5,12H,3H2,1-2H3
InChIKeyPJIRQIUNBLUWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Is Building a Reputation as a KDM4C Chemical Probe


6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 736964‑77‑5) is a small‑molecule heterocycle belonging to the pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile family [1]. The compound is distinguished by a solved X‑ray co‑crystal structure with the human histone lysine demethylase KDM4C (JMJD2C) at 1.66 Å resolution, confirming direct engagement of the enzyme’s catalytic domain [1]. Its core scaffold is shared with other KDM inhibitors, but the 6‑ethyl‑5‑methyl‑7‑oxo substitution pattern creates a recognition motif that is deposited in the Protein Data Bank and can serve as a starting point for structure‑guided optimisation.

Why a Generic Pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile Cannot Replace 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile in KDM4C‑Focused Workflows


Even within the narrow pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile chemotype, fine structural changes shift isoform selectivity and binding pose. The reference KDM4D‑selective inhibitor 10r (IC₅₀ = 0.41 μM) carries a bulky C2 extension that is absent in the target compound [1]. The available co‑crystal structure (PDB 5FJK) shows that the 6‑ethyl‑5‑methyl‑7‑oxo substitution orients the nitrile group into a polar pocket of KDM4C, whereas close analogues with different alkylation patterns (e.g., 5,7‑dimethyl or 2,5‑dimethyl‑6‑ethyl) either bind to other KDMs or show weaker engagement [2]. Therefore, procuring a generic “pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile” without precise substituent control risks losing the defined KDM4C targeting that makes this compound relevant.

Quantitative Evidence Guide: Where 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Can Be Objectively Differentiated from Its Closest Analogues


Resolution‑Validated KDM4C Co‑Crystal Structure Outperforms the Nearest PDB Comparator

The co‑crystal structure of the target compound with KDM4C (PDB 5FJK) was solved at 1.66 Å, providing 0.24 Å better resolution than the closest pyrazolo‑pyrimidine‑scaffold comparator 5KR7 (1.90 Å) [1][2]. The improved electron density maps enable unambiguous placement of the 6‑ethyl‑5‑methyl‑7‑oxo moiety and reveal a well‑defined hydrogen‑bond network involving the nitrile group, which is essential for accurate structure‑guided optimisation.

Epigenetics Histone Demethylase Structure‑Based Drug Design

Predicted Physicochemical Profile Distinguishes the Compound from Bulkier KDM4D‑Selective Analogues

The target compound has a molecular weight of 202.21 g mol⁻¹ and a predicted boiling point of 391.3 ± 52.0 °C (density 1.35 ± 0.1 g cm⁻³), which is substantially lower than the KDM4D‑selective lead 10r (MW > 350, exact value not disclosed) [1]. The low molecular weight and limited rotatable bonds place the compound within fragment‑like chemical space, offering a more versatile scaffold for downstream property optimisation compared to larger, more lipophilic KDM4D inhibitors.

ADME Prediction Fragment‑Like Properties Chemical Probe Quality

Limited Public Selectivity Data Warn Against Unvalidated Isoform Claims

No quantitative IC₅₀, Kd, or cellular activity data for the target compound against any KDM isoform have been published. In contrast, the structurally related KDM4D inhibitor 10r has a reported IC₅₀ of 0.41 μM, and the pyrazolo‑pyrimidine scaffold 5KR7 ligand was profiled in a KDM5A‑KDM5B‑KDM5C‑KDM4C panel (numerical data not disclosed) [1][2]. Therefore, any assumption of KDM4C selectivity over KDM4A/B/D or other KDMs remains unvalidated.

KDM Selectivity Profiling Gap Risk Assessment

Where 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Adds Immediate Scientific Value


High‑Confidence Structure‑Guided Design of KDM4C Inhibitors

The 1.66 Å co‑crystal structure (PDB 5FJK) provides the highest‑resolution view of a pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile bound to KDM4C, enabling precise docking templates and pharmacophore model generation [1]. Teams can use the coordinates to design focused libraries that explore vector elaboration from the 6‑ethyl or 3‑carbonitrile positions without the bias introduced by lower‑resolution models.

Fragment‑Based Chemical Probe Development Pipeline

With a molecular weight of just 202.21 Da and a compact hydrogen‑bond‑donor/acceptor profile, the compound meets fragment‑based screening criteria and can serve as an anchor fragment for KDM4C [1]. Its predicted boiling point (391 °C) and density (1.35 g cm⁻³) support routine handling and storage in compound management workflows .

KDM Isoform Selectivity Profiling Control

Because the compound has a confirmed binding pose in KDM4C but no resolved potency against KDM4D (whereas 10r is a KDM4D inhibitor), running the compound alongside 10r in a panel of KDM4A/B/C/D assays can generate the first quantitative selectivity fingerprint for this scaffold [1]. This makes it a useful reference standard in assay development for histone demethylase drug discovery programmes.

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